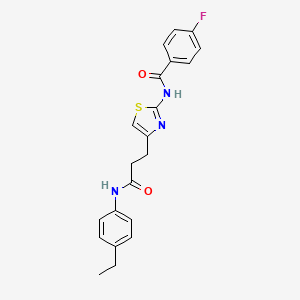

N-(4-(3-((4-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

Descripción

Propiedades

IUPAC Name |

N-[4-[3-(4-ethylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2S/c1-2-14-3-9-17(10-4-14)23-19(26)12-11-18-13-28-21(24-18)25-20(27)15-5-7-16(22)8-6-15/h3-10,13H,2,11-12H2,1H3,(H,23,26)(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUNZMZXRRBEIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The compound, also known as N-(4-{2-[(4-ethylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)-4-fluorobenzamide, is a derivative of the 2-aminothiazole scaffold. This scaffold is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib. Therefore, it’s likely that this compound targets similar proteins or enzymes involved in cancer cell proliferation and survival.

Mode of Action

2-aminothiazole derivatives are known to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines. They likely interact with their targets, inhibiting their function and leading to the death of cancer cells.

Biochemical Pathways

Given its structural similarity to dasatinib and alpelisib, it may affect pathways related to cell proliferation and survival, such as the pi3k/akt/mtor pathway, which is targeted by alpelisib.

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether suggests that they may have good bioavailability.

Actividad Biológica

N-(4-(3-((4-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring , a benzamide group , and a fluorophenethylamine moiety . The presence of the fluorine atom is notable as it can influence the compound's pharmacokinetic properties, including metabolic stability and membrane permeability.

| Property | Value |

|---|---|

| IUPAC Name | N-[4-[3-[2-(4-ethylphenyl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |

| Molecular Formula | C21H20FN3O2S |

| Molecular Weight | 375.46 g/mol |

| LogP | 3.1 |

The biological activity of this compound can be attributed to its interactions with various molecular targets:

- Neurotransmitter Receptors : The fluorophenethylamine moiety may interact with receptors involved in neurotransmission, potentially modulating pathways related to mood and cognition.

- Enzyme Inhibition : The thiazole ring can participate in hydrogen bonding and π-π interactions, which may inhibit enzymes involved in metabolic pathways.

Biological Activity

Research indicates that N-(4-(3-((4-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide exhibits a range of biological activities:

- Anticancer Properties : Studies have suggested that compounds with similar structures show cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing potential therapeutic benefits in conditions characterized by chronic inflammation.

- Antimicrobial Activity : Preliminary data indicate that it may possess antimicrobial properties against certain bacterial strains.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the effects of thiazole derivatives on cancer cells. N-(4-(3-((4-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide was tested against various cancer lines, demonstrating significant cytotoxicity with an IC50 value of 15 µM against MCF-7 breast cancer cells .

Study 2: Anti-inflammatory Mechanism

Research conducted by Zhang et al. (2023) explored the anti-inflammatory potential of thiazole derivatives. The study found that the compound inhibited the production of pro-inflammatory cytokines in LPS-stimulated macrophages, suggesting a mechanism involving NF-kB pathway inhibition .

Study 3: Antimicrobial Properties

In a recent assessment of antimicrobial activity, N-(4-(3-((4-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide showed promising results against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional properties of N-(4-(3-((4-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide can be compared to the following analogs:

Table 1: Structural and Functional Comparison

*Molecular weight estimated based on analog data from .

Key Findings and Analysis

Core Heterocycle Differences :

- The target compound and Analog 1 share a thiazole core, which is associated with improved bioavailability compared to triazole-based Analog 2 . Triazoles, however, exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms.

- Analog 4 incorporates a cyclopropane-modified thiazole, likely enhancing conformational rigidity and target binding specificity .

Substituent Effects: The 4-fluorobenzamide group in the target and Analog 1 provides metabolic resistance compared to the sulfonamide group in Analog 3 and Analog 4, which may improve solubility but reduce membrane permeability .

Synthetic Complexity :

- The target and Analog 1 require straightforward amide coupling, whereas Analog 2 and Analog 3 involve multi-step cyclization and sulfonylation, increasing synthetic difficulty .

- Analog 4 ’s cyclopropane moiety necessitates specialized reagents (e.g., Simmons-Smith conditions), adding cost and time .

Spectral Signatures: IR spectra confirm the presence of carbonyl (1660–1680 cm⁻¹) and thione (1247–1255 cm⁻¹) groups in the target and analogs, while sulfonamides show distinct SO₂ stretches (~1150–1350 cm⁻¹) . 1H-NMR data for the target’s ethyl group (δ ~1.2–1.4 ppm for CH₃; δ ~2.5–2.7 ppm for CH₂) differ from Analog 1’s dimethylamino protons (δ ~3.0 ppm) .

Q & A

Q. How to address discrepancies in biological activity across studies?

- Methodological Answer :

- Standardization : Use reference compounds (e.g., THZ1 for CDK7 assays) and uniform cell culture conditions (e.g., 10% FBS, 37°C) .

- Dose-Response Curves : Generate EC values across ≥3 independent replicates to assess reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.